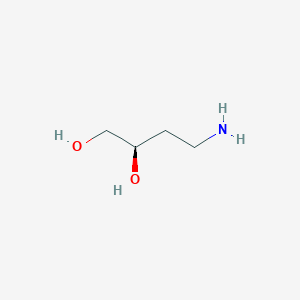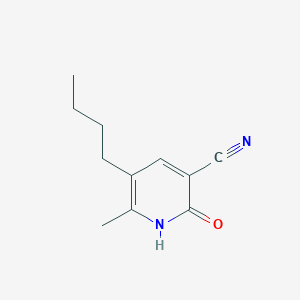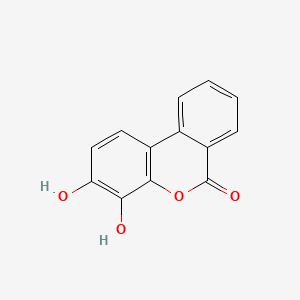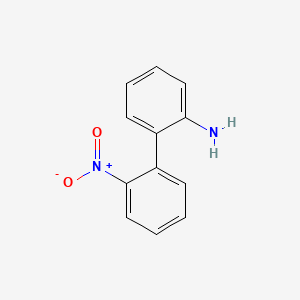
(2r)-4-aminobutane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-aminobutane-1,2-diol is an organic compound with the molecular formula C4H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-aminobutane-1,2-diol can be achieved through several methods. One common approach involves the reduction of ®-4-nitrobutane-1,2-diol using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction is typically carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group without affecting other functional groups.
Industrial Production Methods
In an industrial setting, the production of ®-4-aminobutane-1,2-diol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of biocatalysts, such as enzymes, can also be explored to achieve enantioselective synthesis, ensuring the production of the desired chiral form.
Análisis De Reacciones Químicas
Types of Reactions
®-4-aminobutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various ethers or esters.
Aplicaciones Científicas De Investigación
®-4-aminobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which ®-4-aminobutane-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-aminobutane-1,2-diol: The enantiomer of ®-4-aminobutane-1,2-diol, with similar chemical properties but different biological activity.
4-aminobutanol: A related compound with one fewer hydroxyl group.
2-amino-1-butanol: Another related compound with the amino group at a different position.
Uniqueness
®-4-aminobutane-1,2-diol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and enzyme studies.
Propiedades
Fórmula molecular |
C4H11NO2 |
|---|---|
Peso molecular |
105.14 g/mol |
Nombre IUPAC |
(2R)-4-aminobutane-1,2-diol |
InChI |
InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2/t4-/m1/s1 |
Clave InChI |
ARZSRJNMSIMAKS-SCSAIBSYSA-N |
SMILES isomérico |
C(CN)[C@H](CO)O |
SMILES canónico |
C(CN)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8722993.png)

![2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B8723016.png)




![1-(3-nitro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B8723069.png)



![5-Chloro-7-(2-C-methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8723089.png)
